molecular formula C18H14FN5O2S B11285689 N-(4-fluorobenzyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(4-fluorobenzyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B11285689
M. Wt: 383.4 g/mol
InChI Key: KOXCYCVIPVSTDY-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-d][1,2,4]triazine core, followed by the introduction of the fluorophenyl and thiophene groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl and thiophene groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-d][1,2,4]triazine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group exhibit similar chemical properties and reactivity.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse applications in chemistry and biology.

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H14FN5O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C18H14FN5O2S/c19-13-5-3-12(4-6-13)9-20-17(25)10-23-18(26)15-8-14(16-2-1-7-27-16)22-24(15)11-21-23/h1-8,11H,9-10H2,(H,20,25)

InChI Key

KOXCYCVIPVSTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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